molecular formula C13H9NOS B103128 2-Benzoxazolethiol, 5-phenyl- CAS No. 17371-99-2

2-Benzoxazolethiol, 5-phenyl-

Cat. No. B103128
CAS RN: 17371-99-2
M. Wt: 227.28 g/mol
InChI Key: QKLMWNVNJBXKRG-UHFFFAOYSA-N
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Description

2-Benzoxazolethiol, 5-phenyl- is a derivative of benzoxazole, a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the case of 2-Benzoxazolethiol, 5-phenyl-, a phenyl group is attached, which may influence its chemical properties and reactivity.

Synthesis Analysis

The synthesis of various benzoxazole derivatives has been explored in the literature. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing a range of 2-phenyl-3,4-substituted oxazoles, which involves nucleophilic ring-opening followed by cyclization . Another method involves the reaction of 2,4-diaminophenol dihydrochloride with P-aminobenzoic acid in polyphosphoric acid to synthesize 5-amino-2-(P-aminophenyl) benzoxazole, with optimized conditions leading to high yields10.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, shows a nearly planar benzoxazole ring, with the phenyl ring being nearly perpendicular to the thiazole and benzoxazole rings . Computational studies, such as DFT calculations, have been used to investigate the molecular structure and stability of these compounds .

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. They have been used as ligands in complexes that catalyze oxidation and transfer hydrogenation reactions . The reactivity of these compounds can be influenced by the substituents on the benzoxazole ring, as seen in the synthesis of fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photoluminescence properties of 2-phenyl-benzoxazole derivatives make them suitable for applications as fluorescent nanomaterials . The antimicrobial properties of certain benzoxazole derivatives have also been investigated, with some compounds showing broad-spectrum activity against various microorganisms . Additionally, the electronic properties, such as HOMO and LUMO energies, have been studied to understand the charge transfer within these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

S-arylation of 2-mercaptobenzazoles

This comprehensive review discusses the advancements in the synthesis of 2-arylthio-benzazoles, highlighting the C–S cross-coupling as a general and applicable method. This method is favored for its use of easily accessible materials, satisfactory yield, broad substrate scope, and high generality, making it attractive for constructing various 2-arylthio-benzazoles (E. Vessally et al., 2018).

Microwave-assisted Synthesis of Benzoxazoles Derivatives

This review meta-analyzes studies on benzoxazole synthesis under microwave conditions, emphasizing the technique's efficiency in modern chemistry for synthesizing benzoxazole derivatives with diverse properties (M. Özil & E. Menteşe, 2020).

Biological and Pharmacological Applications

Antimicrobial and Anticancer Properties

Benzothiazole derivatives, including those similar to 2-Benzoxazolethiol, 5-phenyl-, are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. This patent review emphasizes the therapeutic potential of benzothiazole derivatives and their role in the development of chemotherapeutic agents (A. Kamal et al., 2015).

Amyloid Imaging in Alzheimer's Disease

The use of benzoxazole derivatives in amyloid imaging for Alzheimer's disease diagnosis demonstrates the versatility of this class of compounds. Specific radioligands containing benzoxazole or related structures have shown efficacy in differentiating between Alzheimer's patients and healthy controls (A. Nordberg, 2007).

Safety And Hazards

“2-Benzoxazolethiol, 5-phenyl-” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzoxazole derivatives, including “2-Benzoxazolethiol, 5-phenyl-”, hold immense potential for scientific research. Their unique properties make them valuable tools in various fields including materials science, organic synthesis, and pharmaceutical. Further studies are needed to explore their potential applications and to develop more potent biologically active benzoxazole-based drugs .

properties

IUPAC Name

5-phenyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLMWNVNJBXKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169648
Record name 2-Benzoxazolethiol, 5-phenyl-
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Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolethiol, 5-phenyl-

CAS RN

17371-99-2
Record name 5-Phenyl-2(3H)-benzoxazolethione
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Record name 2-Benzoxazolethiol, 5-phenyl-
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Record name 2-Benzoxazolinethione, 5-phenyl-
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Record name 2-Benzoxazolethiol, 5-phenyl-
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Record name 5-Phenyl-1,3-benzoxazole-2(3H)-thione
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Synthesis routes and methods

Procedure details

Carbon disulfide (7.7 mL) was added to a mixture of 2-amino-4-phenylphenol (1.0 g, 5.4 mmol), potassium hydroxide (0.36 g, 6.5 mmol) and ethanol (11.7 mL). The flask was fitted with a reflux condenser and the resulting mixture was placed in an oil bath at 60° C. for 16 h. After cooling to RT, the mixture was concentrated and ethyl acetate (20 mL) and 1 M hydrochloric acid (10 mL) were added to the residue. The layers were partitioned and the organic layer was washed successively with 1 M HCl, water and brine. The organic layer was dried (Na2SO4), filtered and concentrated to afford 1.20 g (98%) which was used without further purification: 1H NMR (d6-DMSO, 400 MHz) δ 13.98 (s, 1H), 7.64-7.62 (m, 2H), 7.58-7.49 (m, 2H), 7.46-7.42 (m, 2H), 7.39-7.33 (m, 2H); 13C (d6-DMSO, 400 MHz) δ 181.2, 148.4, 140.1, 138.5, 132.7, 129.7, 128.3, 127.7, 123.4, 111.0, 109.1; MS (Cl) m/z 228.1 (M+1); HPLC retention time=3.09 min.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
solvent
Reaction Step One

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